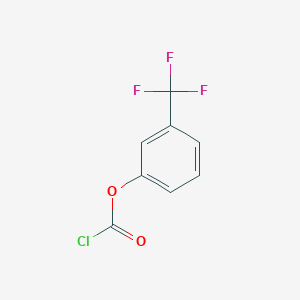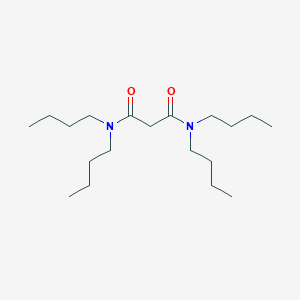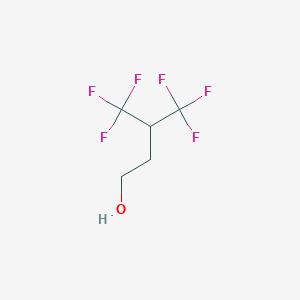
2,2,2-Trichloro-1-(2-chlorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-(2-chlorophenyl)ethanol, commonly referred to as 2,2,2-TCE, is an organic compound with a wide range of applications in scientific research. It is primarily used as a reagent in organic synthesis and as a solvent for a variety of reactions. 2,2,2-TCE is also used in the manufacture of pharmaceuticals, pesticides, and other industrial products. In addition, it has been used in the laboratory for a variety of biochemical and physiological studies.
科学的研究の応用
Electrocatalytic Reduction
“2,2,2-Trichloro-1-(2-chlorophenyl)ethanol” has been studied in the context of electrocatalytic reduction . The compound has been used in experiments involving the reduction of polyhalogenated organic pollutants. In one study, it was found that cyanocobalamin (VB12), a highly nucleophilic species, can undergo nucleophilic reactions efficient for dehalogenation of various organic halides . This suggests potential applications in environmental science, particularly in the treatment of persistent organic pollutants.
Thermodynamic Property Analysis
The compound has been included in a collection of critically evaluated thermodynamic property data for pure compounds . This suggests its potential use in studies related to thermodynamics and physical chemistry. Understanding the thermodynamic properties of a compound is crucial for predicting its behavior under different conditions, which can be useful in various scientific and industrial applications.
Basic Hydrolysis
There have been mechanistic studies on the basic hydrolysis of compounds similar to "2,2,2-Trichloro-1-(2-chlorophenyl)ethanol" . While the specific compound was not mentioned, the study provides insights into the behavior of similar compounds under conditions of basic hydrolysis. This could be relevant in fields such as organic chemistry and environmental science.
特性
IUPAC Name |
2,2,2-trichloro-1-(2-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMLFQVQUCIPIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(Cl)(Cl)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(2-chlorophenyl)ethanol | |
CAS RN |
10291-39-1 |
Source


|
| Record name | NSC5655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q & A
Q1: What is the role of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol in the synthesis of Mitotane?
A1: 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is a key intermediate in the synthesis of Mitotane []. The synthesis starts with 2-chlorobenzaldehyde reacting with chloroform in the presence of potassium hydroxide (KOH) in methanol (CH3OH) and dimethylformamide (DMF) solvent. This reaction yields 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol. This intermediate is then subjected to a reduction reaction, followed by a reaction with chlorobenzene in the presence of sulfuric acid to finally yield Mitotane.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)






![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)





